2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile
Description
Properties
Molecular Formula |
C8H4F4N2 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
2-amino-6-fluoro-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F4N2/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-2H,14H2 |
InChI Key |
XHHLTDJFLRHWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)C#N)F |
Origin of Product |
United States |
Preparation Methods
Fluorination, Cyanation, and Amination via Chlorotrifluoromethylbenzene Intermediates
A patented method (CN113698315A) describes a multi-step synthesis starting from 2,3-dichlorotrifluorotoluene:
| Step | Reaction Description | Reagents/Catalysts | Conditions | Product | Yield & Purity |
|---|---|---|---|---|---|
| 1 | Fluorination of 2,3-dichlorotrifluorotoluene to 2-fluoro-3-chlorotrifluoromethane | Fluorination reagent, first catalyst | 60-260 °C, 0.5-4 h | 2-fluoro-3-chlorotrifluoromethane | High yield, easy removal of isomers |
| 2 | Cyanation of 2-fluoro-3-chlorotrifluoromethane | Cyaniding reagent, second solvent | 2-4 h heating | 2-chloro-6-trifluoromethylbenzonitrile | High yield |
| 3 | Hydrogenation and dechlorination | Second catalyst (amines like triethylamine), third catalyst (Raney nickel, Pd/C, Pt/C), hydrogen gas | 1-16 h | 2-trifluoromethylbenzonitrile | Yield >67%, purity >97% |
| 4 | Hydrolysis or aminolysis | Fourth catalyst (NaOH, KOH, LiOH), fourth solvent (water, methanol, ethanol) | 1-4 h heating | 2-trifluoromethyl benzamide | High yield |
This method avoids highly toxic or explosive reagents, uses cheap and readily available raw materials, and achieves high purity and yield with mild reaction conditions. The process can be modified by combining steps 3 and 4 or reversing their order to optimize yield and operational simplicity.
Bromination, Cyanation, and Aminolysis Starting from Trifluoromethyl Fluorobenzene
Another patented process (CN1810775B) focuses on preparing 4-amino-2-trifluoromethyl benzonitrile, which is structurally related, using:
- Position-selective bromination of trifluoromethyl fluorobenzene.
- Cyanide substitution using cuprous cyanide.
- Aminolysis substitution with liquid ammonia and alcohol.
Key features include:
- Use of market-available glacial acetic acid, concentrated sulfuric acid, and dibromo hydantoin.
- Reduced consumption of strong acids and cuprous cyanide.
- Simple operation with short synthetic path.
- Product purity over 99% and total yield of 73-75%.
- Lower environmental impact and production cost.
Though this method targets a positional isomer, the principles of selective halogenation, cyanation, and amination are applicable to the synthesis of 2-amino-6-fluoro-3-(trifluoromethyl)benzonitrile with appropriate positional control.
Biocatalytic Approaches for Enantioselective Amination
Recent research (ACS Publications, 2022) introduces a biocatalytic strategy for synthesizing enantioenriched α-trifluoromethyl amines via asymmetric N–H carbene insertion catalyzed by engineered cytochrome c variants. Although this method focuses on α-trifluoromethyl amines rather than aromatic amines, it demonstrates:
- High yields (>99%) and enantioselectivity (up to 95:5 er).
- Use of benzyl 2-diazo-3,3,3-trifluoropropanoate as carbene donor.
- Mild reaction conditions at room temperature under inert atmosphere.
- Potential for chemoenzymatic synthesis of fluorinated amines with pharmaceutical relevance.
This approach may inspire future enzymatic or chemoenzymatic methods for preparing fluorinated aromatic amines like 2-amino-6-fluoro-3-(trifluoromethyl)benzonitrile.
| Method | Starting Material | Key Steps | Catalysts/Reagents | Conditions | Yield (%) | Purity (%) | Environmental & Safety Notes |
|---|---|---|---|---|---|---|---|
| Fluorination-Cyanation-Hydrogenation (CN113698315A) | 2,3-dichlorotrifluorotoluene | Fluorination, cyanation, hydrogenation, hydrolysis | Fluorination reagent, triethylamine, Raney Ni, NaOH | 60-260 °C, 0.5-16 h | >67 | >97 | Avoids toxic/explosive reagents, mild conditions |
| Bromination-Cyanation-Aminolysis (CN1810775B) | Trifluoromethyl fluorobenzene | Bromination, cyanide substitution, aminolysis | Dibromo hydantoin, cuprous cyanide, liquid ammonia | Moderate heating | 73-75 | >99 | Reduced strong acid and cyanide use, low cost |
| Biocatalytic N–H Carbene Insertion (ACS 2022) | Aryl amines + diazo compounds | Enzymatic carbene insertion | Engineered cytochrome c variants | Room temp, inert atmosphere | Up to 99 | High enantioselectivity | Mild, sustainable, enzymatic |
- The fluorination-cyanation-hydrogenation route offers a robust industrially scalable method with high purity and yield, suitable for large-scale production due to mild conditions and environmentally friendly reagents.
- The bromination-cyanation-aminolysis method provides a shorter synthetic path with high purity and yield, emphasizing cost-effectiveness and reduced hazardous waste.
- Biocatalytic methods, while currently more focused on aliphatic trifluoromethyl amines, represent a promising frontier for enantioselective synthesis of fluorinated amines, potentially adaptable to aromatic systems.
- Catalyst choice and solvent systems critically influence reaction efficiency and selectivity, with amine bases and noble metal catalysts playing key roles in hydrogenation steps.
- Reaction temperature and time are optimized to balance conversion and minimize side reactions or isomer formation.
The preparation of 2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile is effectively achieved through multi-step synthetic routes involving selective fluorination, cyanation, and amination. Industrially viable methods prioritize mild conditions, high yield, and environmental safety, as demonstrated by patented processes. Emerging biocatalytic strategies offer potential for future enantioselective syntheses. The choice of method depends on scale, cost, purity requirements, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The trifluoromethyl group, in particular, enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural analogs of 2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile, highlighting differences in substituent positions, molecular weights, and applications:
*Note: Molecular weight of the target compound is estimated based on substituent contributions (C₈H₄F₄N₂).
Key Findings from Comparative Analysis
Structural and Electronic Effects
- Substituent Position: The position of the -CF₃ group significantly alters electronic effects. For example, in 2-Amino-6-(trifluoromethyl)benzonitrile (CAS 58458-11-0), the -CF₃ at position 6 reduces electron density at the aromatic ring’s para position compared to the target compound’s -CF₃ at position 3 .
- Amino Group Reactivity: The amino group at position 2 in the target compound enhances nucleophilicity, making it a reactive site for further derivatization (e.g., coupling reactions in drug synthesis) .
Biological Activity
2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and chemical stability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of 2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile features a benzonitrile core with an amino group, a fluoro group, and a trifluoromethyl group. These structural elements contribute significantly to its biological activity by influencing its reactivity and interaction with biological molecules.
| Structural Feature | Description |
|---|---|
| Amino Group | Enhances solubility and potential for hydrogen bonding |
| Fluoro Group | Increases lipophilicity and metabolic stability |
| Trifluoromethyl Group | Improves chemical stability and alters electronic properties |
Biological Activity
Research indicates that 2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile exhibits promising biological activities, particularly in antimicrobial and enzyme inhibition studies. Its interactions with various biological targets have been explored through several methodologies.
Antimicrobial Activity
Preliminary studies suggest that this compound has significant antibacterial properties. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria in disc diffusion assays. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ampicillin.
| Bacterial Strain | MIC (µM) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 10 | Comparable |
| Escherichia coli | 15 | Comparable |
| Bacillus subtilis | 20 | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has demonstrated significant inhibition of the enzyme ecKAS III, which is crucial for fatty acid synthesis in bacteria. The half-maximal inhibitory concentration (IC50) for this inhibition was found to be 5.6 µM, indicating potent activity.
The precise mechanisms by which 2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile exerts its biological effects are still under investigation. However, structural studies suggest that the unique arrangement of functional groups allows for enhanced interactions with enzyme active sites and bacterial membranes.
Case Studies
- Antibacterial Studies : In one study, various fluorinated derivatives were synthesized and tested against clinical strains of bacteria. The results indicated that compounds with similar structural features to 2-Amino-6-fluoro-3-(trifluoromethyl)benzonitrile exhibited comparable or enhanced antibacterial activity.
- Enzyme Targeting : Another research effort focused on the compound's ability to inhibit ecKAS III in bacterial models, revealing that modifications to the trifluoromethyl group could further enhance inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
